2-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
Description
2-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position of the benzoyl ring and a 2-methoxy-2-(2-methylphenyl)ethyl group attached to the amide nitrogen.
Properties
IUPAC Name |
2-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-7-3-4-8-13(12)16(21-2)11-19-17(20)14-9-5-6-10-15(14)18/h3-10,16H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONAJJXOODOXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, including the bromination of benzamide derivatives and subsequent functional group modifications. One common method involves the bromination of benzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions often require a controlled temperature and solvent environment to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Bromine vs.
- Aromatic Substitution : The 2-methylphenyl group in the target introduces steric bulk, contrasting with the nitro group in (electron-withdrawing) and the ethoxyethoxy chain in (flexible, polar) .
- Amide Side Chain : The target’s methoxy-aryl ethyl side chain differs from the pyrrolidinyl group in , which may alter conformational flexibility and hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- The target’s higher logP (3.8 vs. 2.2–2.9) suggests greater lipid solubility, favoring blood-brain barrier penetration or intracellular targeting.
- Lower solubility of the target compared to may necessitate formulation optimization for bioavailability .
Biological Activity
2-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H18BrN
- Molecular Weight : 305.23 g/mol
The presence of the bromine atom and methoxy group in its structure is significant for its biological activity.
Anticholinesterase Activity
Recent studies have highlighted the compound's potential as an anticholinesterase agent, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary mechanism through which these compounds exert their effects.
In Vitro Studies
In vitro assays have demonstrated that 2-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide exhibits notable inhibitory activity against AChE and BuChE. The following table summarizes the IC50 values reported in various studies:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| 2-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide | 0.10 ± 0.05 | 0.20 ± 0.05 |
| Donepezil (control) | 2.16 ± 0.12 | 4.5 ± 0.11 |
These results indicate that the compound is significantly more potent than the standard drug donepezil, showcasing its potential as a therapeutic agent for cognitive disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications in its molecular structure can lead to variations in biological activity. The positioning and nature of substituents on the phenyl rings are critical determinants of efficacy. For instance, the presence of electron-donating or electron-withdrawing groups can enhance or diminish inhibitory potency.
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction between the compound and the active sites of AChE and BuChE. These studies provide insights into how structural features influence binding affinity and inhibitory action, further validating the experimental findings.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of various benzamide derivatives, including 2-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, in cellular models of neurodegeneration. The findings suggested that this compound could reduce oxidative stress markers and promote neuronal survival, indicating its potential role in neuroprotection.
Case Study 2: Anti-inflammatory Activity
Another research effort explored the anti-inflammatory properties of benzamide derivatives. The results indicated that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines, suggesting a broader therapeutic application beyond neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
